2-(4-methylphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole
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Overview
Description
2-(4-methylphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole is an organic compound that features a complex structure with multiple functional groups. This compound includes a nitro group, a thiophene ring, and an indole core, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole typically involves multi-step organic reactions. One possible route could start with the nitration of a thiophene derivative, followed by coupling with an indole derivative under specific conditions. The reaction conditions might include the use of strong acids or bases, solvents like dichloromethane or ethanol, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include reducing agents like lithium aluminum hydride for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its complex structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-(4-methylphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets like enzymes or receptors, influencing biological pathways. The nitro group and thiophene ring could play crucial roles in its activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-nitroethyl)-2-(p-tolyl)-1H-indole: Lacks the thiophene ring.
3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole: Has a phenyl group instead of a p-tolyl group.
Uniqueness
The presence of both a nitro group and a thiophene ring in 2-(4-methylphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole makes it unique compared to similar compounds
Properties
IUPAC Name |
2-(4-methylphenyl)-3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-8-10-15(11-9-14)21-20(16-5-2-3-6-18(16)22-21)17(13-23(24)25)19-7-4-12-26-19/h2-12,17,22H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJIAJPVHHRCMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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